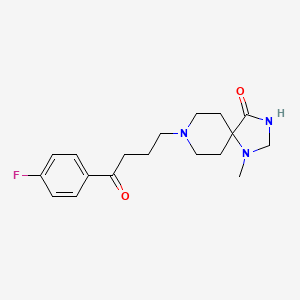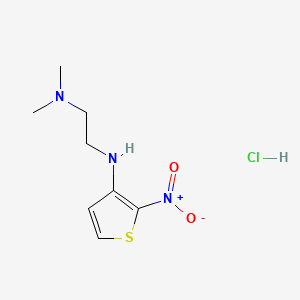
(2R)-2-(3-Methoxyphenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxystyrene oxide, (S)-, can be synthesized through several methods. One common approach involves the epoxidation of 3-methoxystyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of 3-methoxystyrene oxide, (S)-, can be achieved through a chemoenzymatic cascade process. This method involves the use of phenolic acid decarboxylase (PAD) to convert phenolic acids into hydroxystyrenes, followed by acetylation to produce acetyl-protected hydroxystyrenes. The final step involves the epoxidation of these intermediates to yield 3-methoxystyrene oxide .
化学反应分析
Types of Reactions
3-Methoxystyrene oxide, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of catalysts such as polyoxotungstates.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Methoxyphenols or methoxyquinones.
Reduction: Methoxy-substituted diols.
Substitution: Various substituted methoxyphenyl derivatives.
科学研究应用
3-Methoxystyrene oxide, (S)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 3-methoxystyrene oxide, (S)-, involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential bioactivity and applications in drug development .
相似化合物的比较
Similar Compounds
Styrene oxide: A structurally similar compound without the methoxy group.
4-Methoxystyrene oxide: Similar structure with the methoxy group at the para position.
2-Methoxystyrene oxide: Similar structure with the methoxy group at the ortho position.
Uniqueness
3-Methoxystyrene oxide, (S)-, is unique due to its specific substitution pattern and chiral nature. The presence of the methoxy group at the meta position and the chirality of the oxirane ring confer distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
62600-72-0 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
(2R)-2-(3-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI 键 |
IJUUWUSPXYGGKY-VIFPVBQESA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@@H]2CO2 |
规范 SMILES |
COC1=CC=CC(=C1)C2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


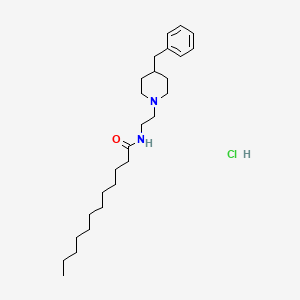
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
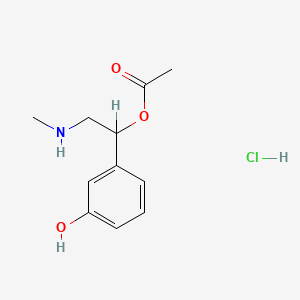

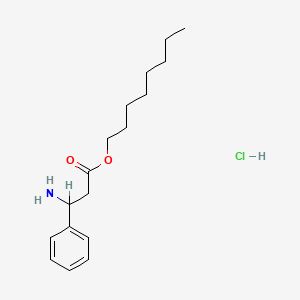
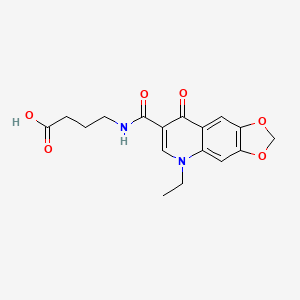
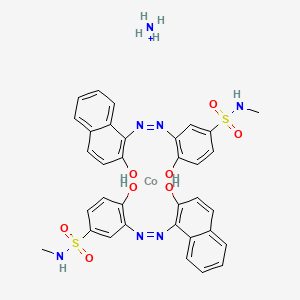

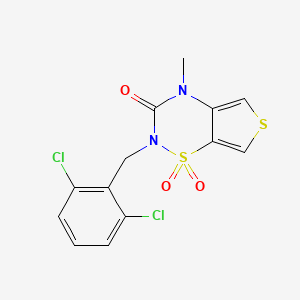
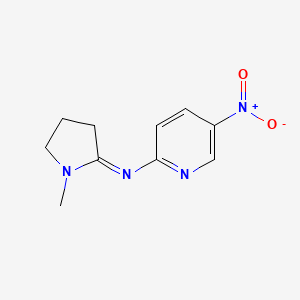
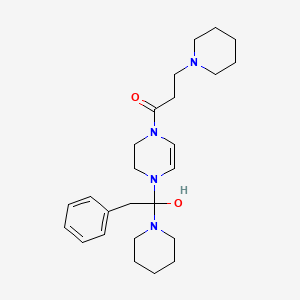
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
